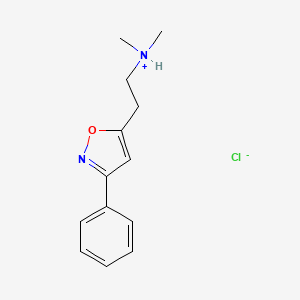
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of α,β-acetylenic oximes with hydroxylamine under cycloisomerization conditions catalyzed by AuCl3 . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis is also used to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Reduction of nitro compounds to amines.
Substitution: Nucleophilic substitution reactions involving the isoxazole ring.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Triethylamine, N-hydroximidoyl chlorides.
Major Products
The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can be further functionalized for specific applications .
科学研究应用
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .
相似化合物的比较
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar chemical properties.
3-Phenylisoxazole: Lacks the dimethylaminoethyl group but shares the phenyl and isoxazole core structure.
Uniqueness
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other isoxazole derivatives and contributes to its diverse applications in scientific research and industry .
属性
CAS 编号 |
952-29-4 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC 名称 |
dimethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15(2)9-8-12-10-13(14-16-12)11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H |
InChI 键 |
LLJOIXGMUXMBCX-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



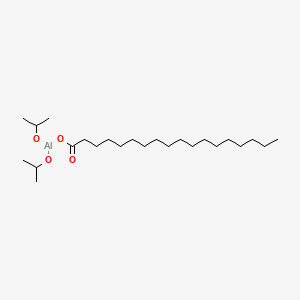
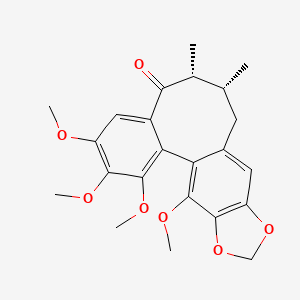
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


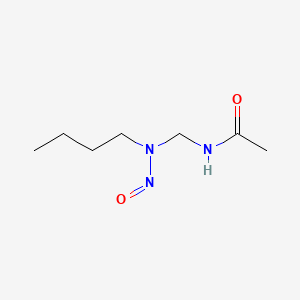
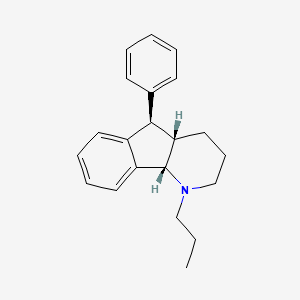

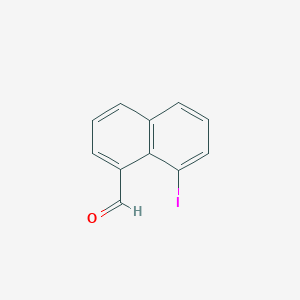
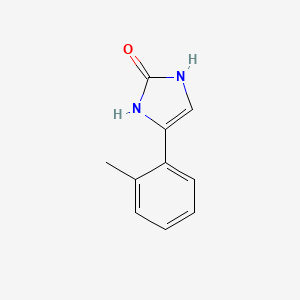
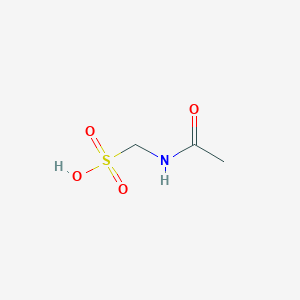

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
